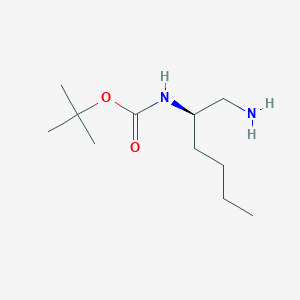
(R)-2-N-Boc-hexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-aminohexan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The compound is known for its stability and ease of removal under mild acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ®-(1-aminohexan-2-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the by-products and drive the reaction to completion . The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ®-(1-aminohexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl ®-(1-aminohexan-2-yl)carbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine group .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in solid-phase peptide synthesis .
Industry: In industrial applications, tert-butyl ®-(1-aminohexan-2-yl)carbamate is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of tert-butyl ®-(1-aminohexan-2-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during synthetic processes. The compound can be cleaved under mild acidic conditions, releasing the free amine and tert-butyl cation .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-protected anilines
- Phenylmethoxycarbonyl (carbobenzoxy) derivatives
Uniqueness: tert-Butyl ®-(1-aminohexan-2-yl)carbamate is unique due to its high stability and ease of removal under mild conditions. Compared to other protecting groups like phenylmethoxycarbonyl, it offers better stability and selectivity in various reactions .
Properties
Molecular Formula |
C11H24N2O2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-aminohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
WTRFQXAZKVGHBD-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](CN)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(CN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)

![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)

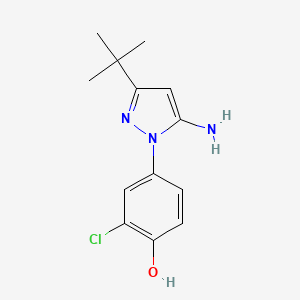
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
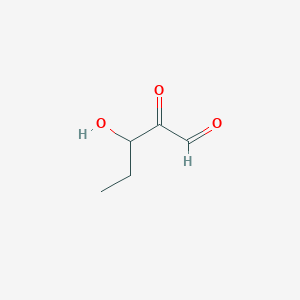
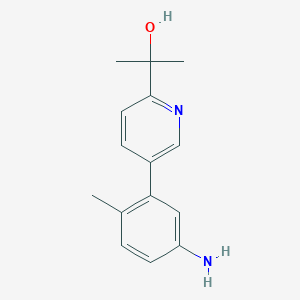

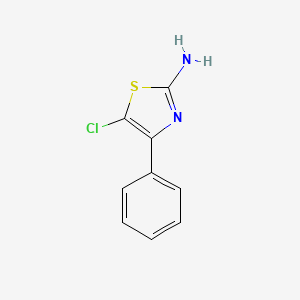

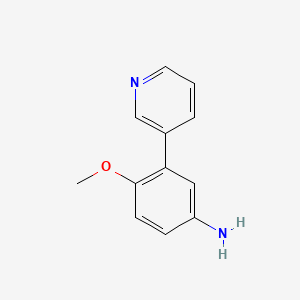
![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
